molecular formula C16H11N3O3S2 B12147867 4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate

4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate

Cat. No.: B12147867
M. Wt: 357.4 g/mol
InChI Key: ULQZQJYUIFOLEN-JYRVWZFOSA-N
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Description

4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate is a complex organic compound that features a pyridinium ring, a thiazolidinone moiety, and a phenolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate typically involves the condensation of a pyridinium salt with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium and thiazolidinone derivatives, such as:

Uniqueness

What sets 4-{[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11N3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

4-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H11N3O3S2/c20-12-5-3-11(4-6-12)14(21)18-19-15(22)13(24-16(19)23)8-10-2-1-7-17-9-10/h1-9,20H,(H,18,21)/b13-8-

InChI Key

ULQZQJYUIFOLEN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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